molecular formula C25H26N2O3 B3011881 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 941949-50-4

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3011881
CAS No.: 941949-50-4
M. Wt: 402.494
InChI Key: XNJBWEDPZPICTQ-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including compounds closely related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide, have shown promising antiproliferative activities against various human cancer cell lines. One of these compounds demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines without significant cytotoxicity against peripheral blood mononuclear cells (Chen et al., 2013).

Protein Kinase Inhibition

Isoquinoline derivatives, which are structurally similar to the compound , have been studied for their ability to inhibit protein kinases. These derivatives have shown significant inhibition of cAMP-dependent, cGMP-dependent, and protein kinase C, indicating potential for therapeutic applications in diseases where these kinases play a crucial role (Hidaka et al., 1984).

Biosynthetic Pathway Research

Research into the biosynthesis of certain isoquinoline alkaloids, including those structurally related to this compound, has revealed a novel biosynthetic pathway. This pathway, divergent from the typical aromatic amino acid origin, offers insight into the metabolic processes of plant secondary metabolites (Bringmann & Feineis, 2001).

Photovoltaic Applications

In the field of photovoltaics, compounds involving naphthalene and isoquinoline moieties have been explored for their potential as non-fullerene electron acceptors. Such research is crucial for the development of efficient bulk-heterojunction photovoltaic devices, indicating the versatility of these molecular structures in energy-related applications (Srivani et al., 2017).

Chemical Synthesis and Structural Studies

Structural studies of amide-containing isoquinoline derivatives reveal insights into their potential for forming inclusion compounds and salts. This research is significant for understanding the molecular interactions and crystal structures of these compounds, which can be relevant in various fields including pharmaceuticals and materials science (Karmakar et al., 2007).

Therapeutic Potential in Angiogenesis Inhibition

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with structural similarities, has been identified as a potent inhibitor of aminopeptidase N and demonstrated anti-angiogenic activity. This finding is crucial for exploring potential therapeutic applications in diseases involving abnormal angiogenesis, such as cancer (Lee et al., 2005).

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-17(2)25(29)27-13-5-8-20-14-21(10-12-23(20)27)26-24(28)16-30-22-11-9-18-6-3-4-7-19(18)15-22/h3-4,6-7,9-12,14-15,17H,5,8,13,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBWEDPZPICTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.